molecular formula C7H12N2S B13320913 [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol

[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol

Cat. No.: B13320913
M. Wt: 156.25 g/mol
InChI Key: YFRNAVCJASUDSG-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)-1H-imidazol-5-yl]methanethiol is a sulfur-containing imidazole derivative characterized by a methanethiol (-CH₂SH) group at position 5 of the imidazole ring and an isopropyl (propan-2-yl) substituent at position 1 (Figure 1). The compound’s structure combines the aromatic heterocyclic framework of imidazole with functional groups that confer unique reactivity and physicochemical properties. The thiol group at position 5 enhances nucleophilicity and metal-binding capacity, while the isopropyl group contributes to steric effects and lipophilicity.

This compound is of interest in medicinal chemistry and materials science due to the versatility of imidazole derivatives in catalysis, drug design, and coordination chemistry. Its synthesis likely involves alkylation or substitution reactions, as seen in structurally related imidazole derivatives (e.g., sulfonyl chloride analogs, as in ) .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

(3-propan-2-ylimidazol-4-yl)methanethiol

InChI

InChI=1S/C7H12N2S/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3

InChI Key

YFRNAVCJASUDSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of aromatic aldehydes and o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the imidazole ring .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that include the formation of the imidazole ring followed by functionalization. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the methanethiol group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol is a heterocyclic compound with an imidazole ring that has a propan-2-yl group and a methanethiol group attached to it. Imidazole derivatives are well known for their wide range of biological activities and are commonly used in industrial applications, agrochemicals, and pharmaceuticals.

Scientific Research Applications

This compound is a building block for synthesizing more complex molecules. Its structure allows for creating diverse chemical libraries for drug discovery and development. This compound is being studied for potential therapeutic applications in treating infections and cancer, and has demonstrated potential in biological research due to its ability to interact with various biological targets. It is also used in studying enzyme inhibition, receptor binding, and other biochemical processes.

Chemistry

This compound is used in chemistry as a building block to synthesize more complex molecules. Its unique structure allows the creation of diverse chemical libraries for drug discovery and development. Nucleophilic substitution reactions are common, where the methanethiol group can be replaced by other nucleophiles under appropriate conditions.

Biology

The compound has shown potential in biological research because of its ability to interact with various biological targets.

Medicine

Imidazole derivatives are known for their anticancer, antifungal, and antimicrobial properties. This compound is being investigated for potential therapeutic applications in treating infections and cancer.

Industry

The compound is used in the production of dyes, agrochemicals, and other functional materials. Its versatility makes it a valuable component in various industrial processes.

Comparisons to Similar Compounds

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

The following analysis compares [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol with structurally related imidazole derivatives, focusing on substituent positions, functional groups, and applications.

Substituent Position and Functional Group Variations

a. Thiol vs. Alcohol Derivatives

  • Target Compound: The methanethiol group at position 5 distinguishes it from methanol derivatives like (1-cyclohexyl-1H-imidazol-5-yl)methanol () . Thiols exhibit higher acidity (pKa ~10) compared to alcohols (pKa ~16–19), making the target compound more reactive in nucleophilic and redox reactions.
  • Methanol Analogs: Compounds such as (1,4-dimethyl-5-nitro-1H-imidazol-2-yl)methanol () prioritize hydrogen bonding via the hydroxyl group, which influences solubility and crystallinity .

b. Positional Isomerism

  • 2-Thiol vs. 5-Thiol Derivatives: [1-(4-Methylphenyl)-5-phenyl-1H-imidazole-2-thiol] () places the thiol group at position 2, adjacent to the N1 nitrogen.

c. Nitro-Substituted Imidazoles

  • 5-Nitroimidazoles (e.g., 2-methyl-5-nitro-1H-imidazole in ) are widely used as antimicrobial agents due to nitro group reduction under anaerobic conditions. In contrast, the target compound’s thiol group may confer antioxidant or metal-chelating properties .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Functional Groups Solubility (Predicted)
This compound C₇H₁₂N₂S 156.25 g/mol Thiol (-SH), Isopropyl Moderate in polar solvents
(1-Cyclohexyl-1H-imidazol-5-yl)methanol C₁₁H₁₆N₂O 192.26 g/mol Hydroxyl (-OH) High in polar solvents
[1-(4-Methylphenyl)-5-phenyl-1H-imidazole-2-thiol] C₁₆H₁₄N₂S 266.36 g/mol Thiol (-SH), Aryl Low in water
(1,4-Dimethyl-5-nitro-1H-imidazol-2-yl)methanol C₆H₈N₄O₃ 200.16 g/mol Nitro (-NO₂), Hydroxyl Moderate in DMSO

Biological Activity

[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol is a compound belonging to the imidazole class, known for its diverse biological activities. Imidazoles are five-membered heterocyclic compounds that often exhibit significant pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

The molecular structure of this compound includes an imidazole ring substituted with a propan-2-yl group and a methanethiol group. This configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Thiol Group Reactivity : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme functions.
  • Metal Ion Interaction : The imidazole ring can chelate metal ions, which is crucial for many enzymatic processes.

Antimicrobial Activity

Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. Specifically, studies have shown that related imidazole derivatives can effectively inhibit the growth of various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

In vitro tests demonstrated that this compound exhibits minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential as a therapeutic agent against resistant strains.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal effects against common pathogens such as Candida albicans. The antifungal activity was evaluated through zone of inhibition assays, revealing effective inhibition at concentrations similar to those used for antibacterial testing.

Fungal StrainZone of Inhibition (mm)
Candida albicans18
Fusarium oxysporum20

Case Studies

Several case studies have explored the efficacy of imidazole derivatives in clinical settings:

  • Cancer Treatment : A study on imidazole derivatives demonstrated selective cytotoxicity against cancer cells with mutated NRAS genes. The compound reduced cell viability significantly in xenograft models while sparing normal cells, indicating a targeted therapeutic approach.
  • Enzyme Inhibition : Research highlighted the potential of this compound as an enzyme inhibitor in metabolic pathways related to cancer progression. The compound's interaction with specific enzymes was shown to disrupt critical signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiolation reactions. A common approach involves reacting 1-(propan-2-yl)-1H-imidazole-5-carbaldehyde with Lawesson’s reagent or thiourea derivatives under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove sulfur byproducts. Characterization should include 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) for structural confirmation .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. Thiol oxidation to disulfides is a key degradation pathway; use argon-sparged solvents and antioxidants (e.g., BHT) to mitigate this. Stability data should inform storage recommendations (e.g., –20°C under nitrogen) .

Q. What spectroscopic techniques are most effective for characterizing the electronic environment of the thiol group in this compound?

  • Methodological Answer : Use 1^1H NMR to observe thiol proton shifts (typically δ 1.5–2.5 ppm, broad) and IR spectroscopy for S–H stretching (2500–2600 cm1^{-1}). For advanced analysis, employ X-ray photoelectron spectroscopy (XPS) to confirm sulfur oxidation states and Raman spectroscopy to probe S–H bond vibrations .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) aid in predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s frontier molecular orbitals (HOMO/LUMO), charge distribution, and nucleophilic sites. Compare computed vibrational spectra with experimental IR/Raman data to validate models. Such analyses predict regioselectivity in reactions, such as thiol-disulfide exchange or metal coordination .

Q. What experimental strategies resolve contradictions in reported biological activities of imidazole-thiol derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or assay conditions. Reproduce studies using standardized protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum size). Cross-validate results with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Structural analogs (e.g., [1-ethyl-1H-imidazol-5-yl]methanol hydrochloride) can isolate substituent effects .

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., cyclopropyl or methanesulfonyl groups) and test against target enzymes (e.g., cysteine proteases). Use molecular docking (AutoDock Vina) to predict binding modes. Correlate IC50_{50} values with computed electrostatic potentials to identify critical interaction sites .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Thiols often form disulfide bridges, complicating crystallization. Use inert atmospheres and fast-diffusion vapor techniques (e.g., ether into DMSO). SHELXT/SHELXL software can resolve disordered sulfur atoms in X-ray data. If crystals fail, consider co-crystallization with thiophilic metals (e.g., Zn2+^{2+}) .

Q. How do solvent effects influence the tautomeric equilibrium of the imidazole-thiol moiety?

  • Methodological Answer : Polar solvents (e.g., DMSO) stabilize the thione tautomer via hydrogen bonding, while nonpolar solvents favor the thiol form. Monitor tautomerism using 1^1H NMR in deuterated solvents. Variable-temperature studies quantify thermodynamic parameters (ΔH, ΔS) for tautomeric shifts .

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